molecular formula C12H16ClNO2 B561274 (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 637020-57-6

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B561274
CAS No.: 637020-57-6
M. Wt: 241.715
InChI Key: SPHJFGQFCBZKRU-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆ClNO₂ . It belongs to the class of pyrrolidine derivatives and is characterized by a pyrrolidine ring substituted with a benzyl group and a carboxylic acid functional group. The compound is typically found in solid form and is sealed to maintain its stability .


Physical And Chemical Properties Analysis

  • Stability : Sealed storage at 2-8°C is recommended to maintain its integrity .

Scientific Research Applications

Biologically Active Compounds of Plants

Carboxylic acids, including those with structures related to benzylpyrrolidine derivatives, are known for their antioxidant, antimicrobial, and cytotoxic activities. These compounds' effectiveness varies with their structural differences, such as the number of hydroxyl groups and conjugated bonds. For instance, certain carboxylic acids demonstrate significant antimicrobial properties against a range of microbial strains, depending on experimental conditions. This suggests potential applications in developing natural preservatives and antimicrobial agents for food and pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

In the realm of biofuels and biorenewable chemicals, carboxylic acids serve as both a product and an inhibitor in microbial fermentation processes. Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing strategies to increase microbial tolerance and productivity. This knowledge is instrumental in advancing the production of bio-based chemicals and fuels (Jarboe et al., 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The separation of carboxylic acids from aqueous streams, essential for industrial applications like bio-based plastics, relies significantly on liquid-liquid extraction technologies. Recent solvent developments, such as the use of ionic liquids, offer new avenues for efficient and environmentally friendly extraction processes. This research area is critical for the sustainable production of carboxylic acids and their derivatives from biomass (Sprakel & Schuur, 2019).

Carboxylic Acid Bioisosteres in Drug Design

Carboxylic acid bioisosteres, compounds that can mimic the physical or chemical properties of carboxylic acids, play a vital role in drug design. They offer alternatives to overcome the drawbacks associated with carboxylic acid-containing drugs, such as toxicity or limited bioavailability. The exploration of novel carboxylic acid bioisosteres has the potential to improve pharmacological profiles and overcome challenges in modern drug design (Horgan & O’ Sullivan, 2021).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

(2S)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHJFGQFCBZKRU-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661583
Record name 2-Benzyl-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637020-57-6
Record name 2-Benzyl-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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